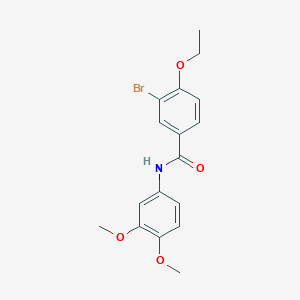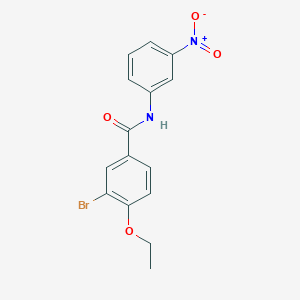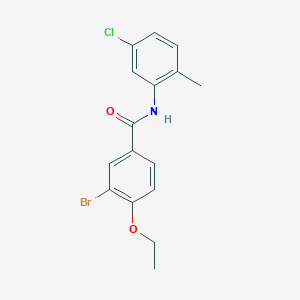![molecular formula C17H12FNO3 B3452003 [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid](/img/structure/B3452003.png)
[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid
Vue d'ensemble
Description
[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid is a useful research compound. Its molecular formula is C17H12FNO3 and its molecular weight is 297.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.08012141 g/mol and the complexity rating of the compound is 442. The solubility of this chemical has been described as 44.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Activity in Synthesis
Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in the synthesis of various indole derivatives, including those related to [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid. These compounds demonstrated antioxidant and antimicrobial activities, showcasing their potential in biological applications (Rao, N. Rao, Parvatamma, Devi, & Naidu, 2019).
Synthesis of 2-Arylindole Carboxylic Amides
Kuethe & Beutner (2009) reported on the synthesis of 2‐Arylindole‐4‐Carboxylic Amides, which includes compounds structurally similar to this compound. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various fields (Kuethe & Beutner, 2009).
Fluoroacetylation of Indoles
Yao et al. (2016) developed a protocol for the fluoroacetylation of indoles, using fluorinated acetic acids. This method, relevant to the synthesis of compounds like this compound, is important for creating diverse fluoromethyl indol-3-yl ketones, potentially useful in pharmaceutical and chemical industries (Yao, Ren, Wang, & Guan, 2016).
Synthesis and Biological Evaluation
Rubab et al. (2017) engaged in the synthesis and biological evaluation of indole derivatives, starting from 2-(1H-Indol-3-yl)acetic acid. This research highlights the potential of these compounds, including those related to this compound, in developing new therapeutic agents with antimicrobial and anti-inflammatory properties (Rubab, Abbasi, Rehman, Siddiqui, Shah, Ashraf, Ain, Ahmad, Lodhi, Ghufran, Shahid, & Fatima, 2017).
Photophysical Studies of Fluorescent Indole Derivatives
Pereira et al. (2010) conducted studies on new fluorescent indole derivatives, synthesized from β-brominated dehydroamino acids and arylboronic acids. These compounds, including those related to this compound, have been identified as promising candidates for fluorescent probes due to their high fluorescence quantum yields and solvent sensitivity, indicating potential applications in bioimaging and diagnostics (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Functionalized 2‐Hydrazinobenzothiazole with Indole Derivatives
Badahdah, Hamid, and Noureddin (2015) explored the synthesis of functionalized 2‐hydrazinobenzothiazole with indole derivatives, including those structurally similar to this compound. Their research demonstrated antimicrobial and antiviral activities of these compounds, suggesting their potential use in developing new therapeutic agents (Badahdah, Hamid, & Noureddin, 2015).
Discovery of Highly Potent Aldose Reductase Inhibitors
Van Zandt et al. (2005) discovered a series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, including compounds related to this compound. These compounds, particularly lidorestat, have shown potential in treating chronic diabetic complications, indicating the importance of such compounds in medical research and pharmaceutical development (Van Zandt, Jones, Gunn, Geraci, Jones, Sawicki, Sredy, Jacot, Dicioccio, Petrova, Mitschler, & Podjarny, 2005).
Propriétés
IUPAC Name |
2-[3-(2-fluorobenzoyl)indol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-7-3-1-6-12(14)17(22)13-9-19(10-16(20)21)15-8-4-2-5-11(13)15/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHASAGPGXQZQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3451942.png)
![2,4-dichloro-N-{3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3451952.png)
![1-(3,4-Dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea](/img/structure/B3451959.png)
![4-methoxy-N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3451963.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B3451965.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3451971.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3451983.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451985.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3452006.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B3452016.png)
![N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide](/img/structure/B3452023.png)
